2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a heterocyclic derivative featuring a tricyclic core comprising a triazoloquinazoline scaffold fused with a benzoimidazole moiety. Key structural elements include:
- A thioacetamide linker connecting the triazoloquinazoline core to a 3-fluoro-4-methylphenyl group, contributing to lipophilicity and metabolic stability.
- A 2-methylbenzoimidazole subunit attached via an ethyl chain, which may influence steric bulk and binding specificity.
The compound’s design integrates motifs associated with kinase inhibition and antimicrobial activity, leveraging the triazole and quinazoline pharmacophores commonly found in bioactive molecules .
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN7O3S/c1-17-9-10-19(13-21(17)31)33-28(39)16-42-30-34-23-15-26(41-4)25(40-3)14-20(23)29-35-27(36-38(29)30)11-12-37-18(2)32-22-7-5-6-8-24(22)37/h5-10,13-15H,11-12,16H2,1-4H3,(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFOOWAZJGPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antiviral, antimicrobial, and anticancer activities, supported by various studies and data.
Structural Overview
The compound features several notable structural components:
- Triazole and Quinazoline Moieties : Known for their diverse biological activities.
- Thioether Linkage : Potentially enhances lipophilicity and biological activity.
- Fluorinated Phenyl Group : Often associated with increased metabolic stability and bioactivity.
Antiviral Activity
Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, derivatives of benzotriazole have shown effectiveness against various viral strains due to their ability to inhibit viral replication mechanisms. The specific mechanism of action often involves interference with viral protein synthesis or replication processes .
Antimicrobial Activity
The antimicrobial activity of related triazole compounds has been well-documented. For example, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure is believed to enhance this activity by increasing membrane permeability .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored in various studies. For instance, certain triazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The compound's ability to interact with key cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .
Case Studies and Research Findings
-
Antiviral Efficacy Study :
- A study on similar compounds demonstrated a significant reduction in viral load in infected cell cultures when treated with triazole derivatives. This suggests potential for development as antiviral agents against specific viruses.
-
Antimicrobial Screening :
- In vitro tests revealed that compounds structurally similar to this one exhibited MIC (Minimum Inhibitory Concentration) values in the low micromolar range against several bacterial strains, indicating strong antimicrobial properties.
-
Anticancer Activity Evaluation :
- Research involving cell lines indicated that certain derivatives led to a decrease in cell viability and induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
Data Summary Table
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to the one exhibit antiviral properties. The presence of the benzimidazole moiety is significant as it has been associated with various antiviral activities. For instance, derivatives of benzimidazole have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Benzimidazole derivatives have been extensively studied for their antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. Compounds incorporating the benzimidazole structure have demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, making them candidates for further exploration in antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into its efficacy and potential modifications for enhanced activity. The presence of multiple heterocycles (such as triazole and quinazoline) contributes to the compound's biological profile. Studies suggest that variations in substituents on these heterocycles can lead to significant changes in biological activity, highlighting the importance of SAR in drug design .
Synthesis and Biological Evaluation
A study focused on synthesizing related compounds with similar structural motifs revealed promising results in terms of biological activity. For example, a series of synthesized 1H-benzimidazole derivatives were evaluated for their antimicrobial properties, demonstrating varying degrees of effectiveness depending on their specific structural configurations . This underscores the importance of synthetic approaches in discovering new therapeutic agents.
Clinical Trials
While direct clinical trials involving this specific compound may be limited, related compounds have entered various phases of clinical evaluation. For instance, compounds derived from benzimidazole have been tested for their efficacy in treating infections resistant to conventional antibiotics, showcasing their potential role in modern therapeutics .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The 3-fluoro-4-methylphenyl group enhances lipophilicity compared to bromo (9c) or methoxy (9f) substituents, which may improve membrane permeability .
- The dimethoxy groups provide electron-donating effects absent in W1’s nitro-substituted aryl group, likely altering electronic interactions in biological targets .
Key Observations :
- The target compound’s synthesis likely parallels ’s methods, utilizing DMF and potassium carbonate for alkylation or coupling steps .
- Recrystallization in ethanol (common in –3) ensures high purity, critical for reproducible bioactivity .
Spectral and Analytical Data
Table 3: Spectral Comparison (Selected Data)
Key Observations :
- The OCH₃ carbon signal at 55.11 ppm (target compound and 9f) confirms consistent electronic environments for methoxy groups .
- Thioacetamide C=O stretches (~1680 cm⁻¹) are redshifted compared to benzamide (W1, 1695 cm⁻¹), reflecting altered conjugation .
- Elemental analysis discrepancies (<0.1% for target compound vs. W1’s 0.2%) suggest superior synthetic control in triazoloquinazoline derivatives .
Hypothetical Advantages of Target Compound :
- The fluoro-methylphenyl group may improve blood-brain barrier penetration compared to 9c’s bromophenyl.
- Dimethoxyquinazoline could enhance selectivity for eukaryotic vs. prokaryotic targets compared to W1 .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for its stepwise construction?
Methodological Answer: The synthesis involves multi-step reactions:
- Step 1: Prepare 2-methyl-1H-benzo[d]imidazole derivatives via cyclocondensation of o-phenylenediamine with acetic acid derivatives under reflux (70–80°C, 12 hours) .
- Step 2: Construct the triazolo[1,5-c]quinazoline core using a copper-catalyzed cyclization reaction (CuI, DMF, 100°C) to fuse triazole and quinazoline rings .
- Step 3: Introduce the thioacetamide moiety via nucleophilic substitution (K₂CO₃, DMF, 60°C) between the triazoloquinazoline thiol intermediate and chloroacetamide derivatives . Critical intermediates include the triazoloquinazolin-5-yl thiol and the 3-fluoro-4-methylphenylacetamide precursor.
Table 1: Key Reaction Conditions
| Step | Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | AcOH, reflux, 12h | 60–75% | |
| 2 | Copper-catalyzed cyclization | CuI, DMF, 100°C, 8h | 45–65% | |
| 3 | Thioether coupling | K₂CO₃, DMF, 60°C, 6h | 70–85% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Validation:
- ¹H/¹³C NMR: Use deuterated DMSO to resolve aromatic proton splitting patterns (e.g., quinazoline C-8,9 methoxy groups at δ ~3.8–4.0 ppm) . 2D experiments (HSQC, HMBC) confirm connectivity between the triazole and benzoimidazole moieties.
- HRMS: Electrospray ionization (ESI+) confirms the molecular ion peak [M+H]⁺ with <2 ppm error .
- Purity Analysis:
- HPLC: C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time compared to synthetic standards .
- Elemental Analysis: Carbon, hydrogen, nitrogen content must align with theoretical values (e.g., C: ±0.3%, N: ±0.2%) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding affinity for kinase targets?
Methodological Answer:
- Reactivity Prediction: Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the thioether bond’s susceptibility to oxidation can be modeled using Gaussian09 with B3LYP/6-31G(d) .
- Binding Affinity: Perform molecular docking (AutoDock Vina) with kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). Adjust protonation states using PROPKA and validate with MM-GBSA free-energy calculations .
Table 2: Computational Parameters
| Parameter | Value/Software | Application | Reference |
|---|---|---|---|
| DFT Functional | B3LYP/6-31G(d) | Thioether oxidation energy | |
| Docking Scoring | AutoDock Vina (ΔG kcal/mol) | Kinase inhibition prediction |
Q. What strategies resolve contradictions in reported solubility data across polar aprotic solvents?
Methodological Answer:
- Experimental Approach: Conduct equilibrium solubility studies in DMSO, DMF, and acetonitrile at 25°C and 40°C using the shake-flask method. Centrifuge samples (14,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis (λ = 254 nm) .
- Computational Approach: Predict solubility parameters using COSMO-RS (via COSMOtherm) by importing molecular descriptors (logP, polar surface area) .
Q. How can researchers optimize reaction yields during scale-up from milligram to gram quantities?
Methodological Answer:
- Process Optimization:
Q. What mechanistic insights explain the compound’s degradation under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to 0.1M HCl (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) for 7 days. Analyze degradation products via LC-MS/MS (Q-TOF) .
- Key Findings:
- Acidic Conditions: Cleavage of the triazole-quinazoline bond (m/z 245.1 fragment).
- Oxidative Stress: Sulfoxide formation at the thioether group (m/z +16 Da shift) .
Data Contradiction Analysis
Q. How should discrepancies in IC₅₀ values across cell-based assays be addressed?
Methodological Answer:
- Standardization: Use identical cell lines (e.g., HCT-116 colorectal cancer cells, passage 15–20) and serum concentrations (10% FBS). Include a reference inhibitor (e.g., imatinib) as an internal control .
- Statistical Analysis: Apply mixed-effects modeling (R package lme4) to account for inter-lab variability. Report IC₅₀ values with 95% confidence intervals .
Q. Key Takeaways
- Synthesis: Prioritize copper-catalyzed cyclization and thioether coupling for scalability .
- Characterization: Combine NMR, HRMS, and HPLC for robust validation .
- Computational Tools: Use DFT and docking to guide experimental design .
- Data Integrity: Standardize assays and apply statistical models to resolve contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
